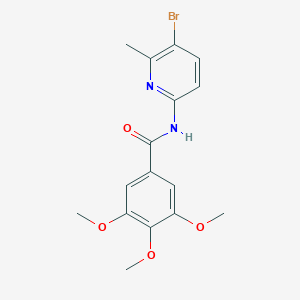![molecular formula C22H18N2O4 B278354 N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278354.png)
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that has been synthesized and studied for its potential use in scientific research. MBDB is a member of the benzodioxole family of compounds and has been found to have a range of biochemical and physiological effects. In
作用機序
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide acts as a serotonin reuptake inhibitor, which means that it prevents the reuptake of serotonin by the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in a range of effects on the brain and body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide are not fully understood, but it has been found to have a range of effects on the brain and body. N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been found to increase levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure.
実験室実験の利点と制限
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its ability to interact with the serotonin system and its potential use in the treatment of psychiatric disorders. However, there are also limitations to its use in lab experiments, including the potential for side effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for research on N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide. One area of research could focus on the development of new compounds that are more selective in their interactions with the serotonin system. Another area of research could focus on the potential use of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide in the treatment of psychiatric disorders, including depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide and its potential uses in scientific research.
Conclusion
In conclusion, N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, and its ability to interact with the serotonin system makes it a potential candidate for the treatment of psychiatric disorders. However, further research is needed to fully understand its mechanism of action and potential uses in scientific research.
合成法
The synthesis of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-methylbenzoyl chloride in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide as a white crystalline solid.
科学的研究の応用
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been studied for its potential use in scientific research due to its ability to interact with the serotonin system in the brain. It has been found to bind to serotonin receptors and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This makes N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.
特性
製品名 |
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C22H18N2O4 |
分子量 |
374.4 g/mol |
IUPAC名 |
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-5-2-3-8-18(14)22(26)24-17-7-4-6-16(12-17)23-21(25)15-9-10-19-20(11-15)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
InChIキー |
GLRRCANFVUIFSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![2-(4-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278275.png)
![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)
![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
